molecular formula C10H8F2N4OS B1439666 5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-93-5

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1439666
M. Wt: 270.26 g/mol
InChI Key: SQDIYUWALCOIMF-UHFFFAOYSA-N
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Description

This compound is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also contains an aminomethyl group (-NH2CH2-) and a 2,4-difluorophenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,4-difluorophenyl group with a thiadiazole derivative that has been functionalized with an aminomethyl group. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the aminomethyl group, and the 2,4-difluorophenyl group. These groups could potentially influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aminomethyl group, which could act as a nucleophile in reactions, and the 2,4-difluorophenyl group, which could potentially influence the compound’s electronic properties.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could influence the compound’s polarity and potentially its solubility in different solvents.


Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of thiadiazole derivatives involves various chemical reactions to explore their potential as antimicrobial agents. For instance, the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was synthesized and evaluated for antimicrobial activity against bacterial and fungal strains, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
  • Novel N-(1,3,4-thiadiazolyl)thiazole carboxamides were synthesized and showed moderate fungicidal activity against tested fungi. The presence of an alkyl group on the 1,3,4-thiadiazolyl ring exhibited higher activity compared to those with an aryl group (Zi-lon, 2015).
  • A solvent-free synthesis approach was used for 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, highlighting the method's advantages such as no organic solvent pollution, elevated reaction rate, improved yield, and simplicity in work-up procedure (Li, Yu, Yang, Zhu, Zhao, Xing, & Wang, 2006).

Potential Biological Activities

  • The study of thiadiazole derivatives for antimicrobial and antifungal activities is prevalent. For example, new heterocycles containing the 1,3,4-thiadiazole moiety were synthesized and showed promising activities against tested microorganisms, indicating the potential for these compounds in developing antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2011).
  • Some derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing the diversity of potential therapeutic applications for thiadiazole-containing compounds (Shkair, Shakya, Raghavendra, Naik, 2016).

Chemical Structure Analysis

  • Detailed structure and molecular analysis of thiadiazole derivatives were conducted using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their chemical properties and potential interactions. This includes comparison between observed data and DFT calculations on the structure of related compounds, highlighting the importance of computational methods in understanding the chemical behavior of these molecules (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, Jonnalagadda, 2019).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or biological activities.


Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.


properties

IUPAC Name

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4OS/c11-5-1-2-7(6(12)3-5)14-9(17)10-16-15-8(4-13)18-10/h1-3H,4,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDIYUWALCOIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide

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